molecular formula C20H19N3O5 B5202553 (5E)-1-(furan-2-ylmethyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(furan-2-ylmethyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5202553
M. Wt: 381.4 g/mol
InChI Key: SQAAXJCOHBYPNU-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(furan-2-ylmethyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a morpholine-substituted phenyl group, and a diazinane-2,4,6-trione core, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(furan-2-ylmethyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the formation of the diazinane-2,4,6-trione core, followed by the introduction of the furan-2-ylmethyl and morpholin-4-ylphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(furan-2-ylmethyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The diazinane-2,4,6-trione core can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the diazinane-2,4,6-trione core produces amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(furan-2-ylmethyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5E)-1-(furan-2-ylmethyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The furan ring and morpholine-substituted phenyl group can bind to active sites on enzymes or receptors, modulating their activity. The diazinane-2,4,6-trione core can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (5E)-1-(furan-2-ylmethyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

(5E)-1-(furan-2-ylmethyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c24-18-17(19(25)23(20(26)21-18)13-16-2-1-9-28-16)12-14-3-5-15(6-4-14)22-7-10-27-11-8-22/h1-6,9,12H,7-8,10-11,13H2,(H,21,24,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAAXJCOHBYPNU-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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